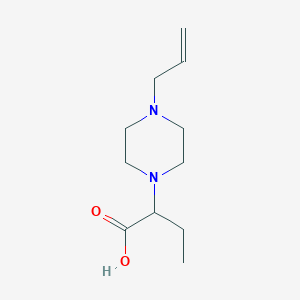
2-(4-Allylpiperazin-1-yl)butanoic acid
Descripción general
Descripción
2-(4-Allylpiperazin-1-yl)butanoic acid, also known as A-APB, is an analog of the neurotransmitter agonist 2-APB (2-amino-4-phosphonobutyrate). It is a synthetic agonist of the metabotropic glutamate receptor (mGluR) subtypes mGluR1 and mGluR5. It has been used in a variety of scientific research applications including studies of the molecular mechanisms of synaptic plasticity, neuronal excitability, and learning and memory. It has been used to investigate the role of mGluR1 and mGluR5 in the modulation of synaptic plasticity, neuronal excitability, and learning and memory.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
A study synthesized novel derivatives of 2-(4-allylpiperazin-1-yl) for potential use as antimicrobial agents. These compounds exhibited significant effectiveness, in some cases surpassing conventional medications, highlighting their potential in combating microbial infections (Zaidi et al., 2021).
Anti-Chagas Disease Agents
Research into the treatment of Chagas disease led to the development of a fluorescent probe based on a derivative of 2-(4-allylpiperazin-1-yl)butanoic acid. This probe was used for in vivo biodistribution studies, providing valuable insights for future administration routes and treatment regimens (Rodríguez et al., 2017).
Urease Inhibitors
Novel indole-based hybrid scaffolds incorporating 2-(4-allylpiperazin-1-yl)butanoic acid were synthesized and demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).
TRPV1 Channel Modulators
A study focused on the synthesis of new TRPV1 channel modulators identified derivatives of 2-(4-allylpiperazin-1-yl)butanoic acid as promising compounds. These modulators were evaluated for their protective role against oxidative stress and analgesic activity, offering potential for pain management and neuroprotection (Aiello et al., 2016).
Idiopathic Pulmonary Fibrosis Treatment
The discovery of a nonpeptidic αvβ6 integrin inhibitor derived from 2-(4-allylpiperazin-1-yl)butanoic acid for the inhaled treatment of idiopathic pulmonary fibrosis represents a significant advancement in targeting fibrotic diseases. This compound exhibited high affinity for αvβ6 integrin and favorable pharmacokinetic properties, suggesting its potential as a therapeutic agent (Procopiou et al., 2018).
Propiedades
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-12-6-8-13(9-7-12)10(4-2)11(14)15/h3,10H,1,4-9H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQKABQJMUAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Allylpiperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

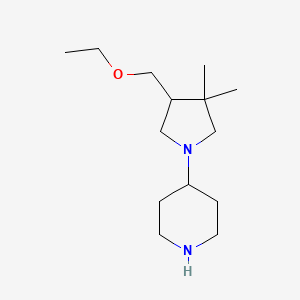
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)
![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
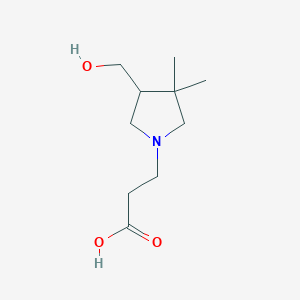
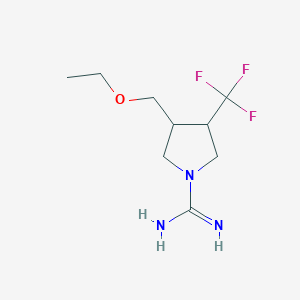
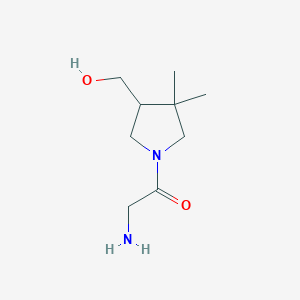
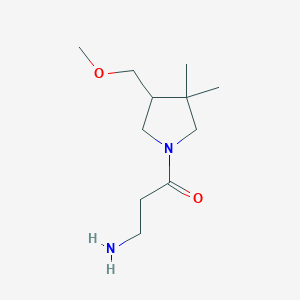
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)